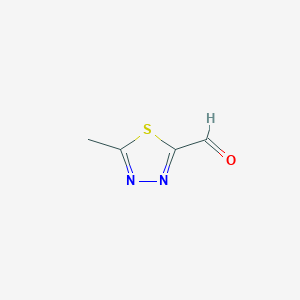

5-Methyl-1,3,4-thiadiazole-2-carbaldehyde

Beschreibung

Significance of the 1,3,4-Thiadiazole (B1197879) Moiety in Medicinal Chemistry and Materials Science

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. impactfactor.orgnih.gov This is attributed in part to the presence of the -N=C-S- moiety and the ring's strong aromaticity, which contributes to its stability in biological systems. semanticscholar.orgresearchgate.net Derivatives of 1,3,4-thiadiazole have been extensively investigated and found to exhibit a wide range of therapeutic properties. eurjchem.com

In the realm of medicinal chemistry , the 1,3,4-thiadiazole nucleus is a component of numerous compounds with demonstrated biological effects. semanticscholar.org These activities are diverse and have led to the development of various therapeutic agents. eurjchem.com The structural versatility of the thiadiazole ring allows for modifications that can fine-tune its pharmacological profile, making it a focal point in drug design and development. eurjchem.com

Table 2: Biological Activities Associated with the 1,3,4-Thiadiazole Moiety

| Biological Activity | Description |

|---|---|

| Antimicrobial | Activity against a range of bacteria and fungi. semanticscholar.orgeurjchem.com |

| Anticancer | Efficacy against various cancer cell lines. semanticscholar.orgeurjchem.com |

| Anti-inflammatory | Potential to reduce inflammation. eurjchem.com |

| Anticonvulsant | Use in managing seizures. semanticscholar.orgeurjchem.com |

| Antioxidant | Ability to neutralize harmful free radicals. eurjchem.com |

| Antitubercular | Activity against Mycobacterium tuberculosis. semanticscholar.org |

| Antiviral | Potential efficacy against various viruses. |

| Diuretic | Ability to increase the production of urine. |

In materials science , thiadiazole derivatives are valued for their unique electronic and optical properties. beilstein-journals.org The electron-withdrawing nature of the thiadiazole ring makes it a useful component in the design of organic materials for electronics, such as organic light-emitting diodes (OLEDs) and sensors. They are also investigated as corrosion inhibitors and as components in dyes. beilstein-journals.org

Overview of Aldehyde Functional Group Reactivity in Heterocyclic Systems

The aldehyde functional group (-CHO) is one of the most versatile functional groups in organic chemistry due to its reactivity. When attached to a heterocyclic ring, such as in 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde, it serves as a gateway for a multitude of chemical transformations. mdpi.com The electrophilic nature of the aldehyde's carbonyl carbon makes it susceptible to nucleophilic attack, which is the basis for many of its characteristic reactions.

Common transformations of the aldehyde group in a heterocyclic context include:

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, providing a route to amides, esters, and other acid derivatives.

Reduction: It can be reduced to a primary alcohol, which can then be used in further functionalization.

Condensation Reactions: Aldehydes readily undergo condensation reactions with a variety of nucleophiles. A prominent example is the formation of Schiff bases (imines) through reaction with primary amines. These reactions are crucial for synthesizing a wide range of biologically active molecules and ligands for coordination chemistry.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into an alkene, allowing for carbon-carbon bond formation and the extension of conjugated systems.

Knoevenagel and Aldol (B89426) Condensations: These reactions with active methylene (B1212753) compounds or enolates, respectively, are fundamental carbon-carbon bond-forming reactions that enable the construction of more complex molecular frameworks.

The reactivity of the aldehyde can be influenced by the electronic properties of the heterocyclic ring to which it is attached. Electron-poor heteroaromatic aldehydes, for instance, may exhibit enhanced reactivity towards nucleophiles. uobaghdad.edu.iq

Research Trajectories and Unexplored Potentials of this compound

Current research involving this compound primarily utilizes it as a versatile starting material for the synthesis of novel heterocyclic compounds with potential biological activities. The reactivity of the aldehyde group is key to these synthetic strategies.

Key Research Directions:

Synthesis of Schiff Bases: A significant area of research is the condensation of this compound with various primary amines to form Schiff bases. eurjchem.com These Schiff bases are not only stable compounds in their own right but also serve as intermediates for the synthesis of other heterocyclic systems like oxazepines and tetrazoles. impactfactor.org The resulting compounds are often screened for antimicrobial and anticancer activities. eurjchem.com

Formation of Fused Heterocyclic Systems: The compound is a valuable precursor for creating fused ring systems. For example, it can be used in reactions to construct pyrazole-fused heterocycles. semanticscholar.org These complex structures are of interest in medicinal chemistry due to their diverse pharmacological profiles. The Friedländer condensation is one such reaction used to build fused pyridine rings onto the pyrazole core using pyrazole-4-carbaldehydes. semanticscholar.org

Development of Novel Bioactive Agents: Research is focused on synthesizing derivatives of this compound and evaluating their biological potential. Given the wide range of activities associated with the 1,3,4-thiadiazole ring, new derivatives are constantly being explored as potential antimicrobial, anti-inflammatory, and anticancer agents. rsc.org For instance, the substitution at the 5-carbaldehyde position of related imidazo[2,1-b] semanticscholar.orgnih.govthiadiazoles has been shown to enhance analgesic and anti-inflammatory activity. researchgate.net

Unexplored Potentials:

While much of the current research focuses on applications in medicinal chemistry, there are several underexplored avenues for this compound:

Materials Science Applications: The potential of this compound in materials science is largely untapped. Its derivatives could be investigated as components in organic electronics, such as organic semiconductors or dyes for dye-sensitized solar cells, leveraging the electronic properties of the thiadiazole ring.

Coordination Chemistry: The nitrogen and sulfur atoms of the thiadiazole ring, along with the oxygen of the aldehyde group (or its derivatives like Schiff bases), can act as coordination sites for metal ions. This opens up possibilities for designing novel metal complexes with catalytic or magnetic properties.

Agrochemicals: The 1,3,4-thiadiazole moiety is present in some commercial agrochemicals. The derivatives of this compound could be systematically screened for potential herbicidal, fungicidal, or insecticidal activities.

Advanced Organic Synthesis: The compound's potential in more complex, multicomponent reactions or as a building block in the total synthesis of natural products has not been fully explored. Its unique electronic and steric properties could offer advantages in certain synthetic strategies.

Interdisciplinary Relevance and Research Landscape

The study of this compound is inherently interdisciplinary, bridging several fields of chemical science. The research landscape is characterized by a synergistic relationship between synthetic organic chemistry, medicinal chemistry, and pharmacology.

Organic Synthesis: Chemists focus on developing efficient and novel synthetic routes to create derivatives of this compound. This includes exploring its reactivity in various named reactions and its utility in building complex molecular architectures.

Medicinal Chemistry: Researchers in this field design and synthesize new molecules based on the this compound scaffold with the aim of discovering new therapeutic agents. This involves understanding structure-activity relationships (SAR) to optimize the biological activity of the synthesized compounds. eurjchem.com

Pharmacology and Biology: Once synthesized, the new compounds are evaluated for their biological effects. This involves a wide range of in vitro and in vivo assays to determine their efficacy as, for example, antimicrobial, anticancer, or anti-inflammatory agents. rsc.org

The growing interest in heterocyclic chemistry, driven by the continuous demand for new drugs and materials, ensures that the research landscape for compounds like this compound will continue to expand. Future research will likely see a greater integration of computational chemistry for the rational design of new derivatives and a deeper exploration of its potential in materials science and agrochemistry, further broadening its interdisciplinary relevance.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methyl-1,3,4-thiadiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c1-3-5-6-4(2-7)8-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPFDERTUUICNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608254 | |

| Record name | 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61018-49-3 | |

| Record name | 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1,3,4-thiadiazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 5 Methyl 1,3,4 Thiadiazole 2 Carbaldehyde

Classical and Contemporary Synthesis Routes for the Thiadiazole Core

The synthesis of the 1,3,4-thiadiazole (B1197879) nucleus is a well-established area of heterocyclic chemistry, with numerous pathways developed over the years. These methods typically involve the formation of the five-membered ring through the cyclization of linear precursors containing the requisite nitrogen, carbon, and sulfur atoms.

Cyclization Reactions Utilizing Hydrazides and Thioamides

A cornerstone of 1,3,4-thiadiazole synthesis is the acid-catalyzed cyclization of acylhydrazines or their derivatives with a source of sulfur. Thiosemicarbazide (B42300), a compound containing both a hydrazide and a thioamide moiety, is a particularly common and efficient starting material for producing 2-amino-5-substituted-1,3,4-thiadiazoles. chemicalbook.com The general mechanism involves an initial acylation of the thiosemicarbazide by a carboxylic acid or its derivative, followed by an intramolecular cyclization and dehydration to yield the aromatic thiadiazole ring. nih.gov

These reactions can be carried out using various condensing agents, such as strong acids like sulfuric acid or polyphosphoric acid (PPA), which facilitate the dehydration step. nih.govnih.gov The reaction of a carboxylic acid with thiosemicarbazide in the presence of a polyphosphate ester (PPE) has been developed as a one-pot method to generate 2-amino-1,3,4-thiadiazoles. nih.gov

| Starting Materials | Reagents/Conditions | Product Type |

| Carboxylic Acid + Thiosemicarbazide | Polyphosphoric Acid (PPA) / H₂SO₄ | 2-Amino-5-substituted-1,3,4-thiadiazole |

| Acylhydrazine + Isothiocyanate | Acidic or basic catalysis | 2,5-Disubstituted-1,3,4-thiadiazole |

| N,N'-Acylhydrazine + Lawesson's Reagent | Heating in solvent (e.g., Toluene) | 2,5-Disubstituted-1,3,4-thiadiazole |

Ring-Closing Reactions for 1,3,4-Thiadiazole Formation

Ring-closing reactions represent a broad category of synthetic strategies for forming the 1,3,4-thiadiazole ring. These methods often start with open-chain precursors that are induced to cyclize, often through dehydration or condensation.

Key precursors for these ring-closing reactions include:

Thiosemicarbazones: Formed from the condensation of thiosemicarbazide with an aldehyde or ketone, these intermediates can undergo oxidative cyclization to form 2-amino-5-substituted thiadiazoles. Reagents such as ferric chloride (FeCl₃) are often employed for this transformation. nih.gov

Acylthiosemicarbazides: These compounds, generated from the reaction of acid hydrazides and isothiocyanates, can be cyclized under acidic conditions (e.g., using concentrated H₂SO₄) to yield 2,5-disubstituted 1,3,4-thiadiazoles.

Dithiocarbazates: Derived from the reaction of hydrazine (B178648) with carbon disulfide, dithiocarbazates and their acylated derivatives are versatile intermediates that can be cyclized to form various 2,5-disubstituted thiadiazoles, particularly those with a thiol group at the 2-position. connectjournals.com

A notable contemporary method involves the reaction between an α-ketoacid and a thiohydrazide, which undergoes a cyclization reaction to form the 1,3,4-thiadiazole ring, a process that has been applied to the synthesis of macrocyclic peptides.

Strategies for Introducing the Methyl Group at Position 5

The introduction of the methyl group at the C5 position of the thiadiazole ring is typically achieved by selecting a starting material that already contains the required acetyl or thioacetyl moiety. This "convergent" approach ensures the methyl group is incorporated from the outset of the ring synthesis.

A primary and effective strategy is the use of acetic acid or its derivatives in cyclization reactions. For instance, the reaction between acetic acid and thiosemicarbazide in the presence of a dehydrating agent like choline (B1196258) chloride and urea (B33335) at elevated temperatures directly yields 2-amino-5-methyl-1,3,4-thiadiazole. chemicalbook.com Similarly, using acetyl chloride with thiosemicarbazide provides another direct route to the same 5-methyl substituted precursor. nih.gov These methods are advantageous as they build the desired substitution pattern directly into the heterocyclic core.

| Precursor for Methyl Group | Co-reactant | Key Reagent/Condition | Product |

| Acetic Acid | Thiosemicarbazide | Choline chloride/urea, 80°C | 2-Amino-5-methyl-1,3,4-thiadiazole |

| Acetyl Chloride | Thiosemicarbazide | - | 2-Amino-5-methyl-1,3,4-thiadiazole |

| Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate | Lawesson's Reagent | Tetrahydrofuran, 75°C | Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate |

Introduction of the Carbaldehyde Functionality at Position 2

Once the 5-methyl-1,3,4-thiadiazole core is synthesized, the next critical step is the introduction of the carbaldehyde (-CHO) group at the C2 position. This can be approached through direct formylation of an existing thiadiazole ring or by the transformation of a suitable precursor group already at the C2 position.

Formylation Reactions on Substituted Thiadiazoles

Direct formylation involves the introduction of a -CHO group onto the heterocyclic ring via an electrophilic substitution reaction. The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically a chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijpcbs.com

The mechanism involves the electrophilic attack of the Vilsmeier reagent on the aromatic ring, followed by hydrolysis of the resulting iminium salt to yield the aldehyde. wikipedia.org However, the 1,3,4-thiadiazole ring is known to be an electron-deficient system. This is due to the electronegativity of the two ring nitrogen atoms, which reduces the electron density at the ring carbon atoms. nih.gov Consequently, the thiadiazole ring is generally deactivated towards electrophilic substitution, making direct formylation via reactions like the Vilsmeier-Haack process challenging without the presence of strong electron-donating groups on the ring.

Oxidation of Precursor Methyl or Hydroxymethyl Groups

A more viable and commonly employed strategy for introducing a carbaldehyde group onto an electron-deficient ring is through the chemical modification of a precursor functional group at the desired position. This indirect approach circumvents the difficulties of direct electrophilic formylation.

A plausible and chemically sound pathway to 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde involves a two-step sequence starting from a readily available precursor, ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate, whose synthesis is documented. chemicalbook.com

Reduction of the Ester to a Primary Alcohol: The ester group at C2 can be reduced to a primary alcohol (a hydroxymethyl group) using standard reducing agents. Reagents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) are effective for this transformation. This step would yield 2-(hydroxymethyl)-5-methyl-1,3,4-thiadiazole.

Oxidation of the Alcohol to an Aldehyde: The resulting primary alcohol can then be subjected to mild oxidation to furnish the target carbaldehyde. It is crucial to use mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Suitable reagents for this selective oxidation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or methods like the Swern or Dess-Martin periodinane oxidation.

An alternative, though potentially more challenging, route could involve the direct oxidation of a 2-methyl group on a 2,5-dimethyl-1,3,4-thiadiazole (B1347112) precursor. The methyl groups on thiadiazole rings exhibit some reactivity, as evidenced by their ability to be lithiated and subsequently reacted with electrophiles. researchgate.net However, direct selective oxidation of one methyl group over another, and stopping the oxidation precisely at the aldehyde stage, can be difficult to control.

| Precursor at C2 Position | Transformation | Typical Reagents | Product |

| -COOEt (Ester) | Reduction | LiAlH₄, DIBAL-H | -CH₂OH (Alcohol) |

| -CH₂OH (Alcohol) | Mild Oxidation | PCC, PDC, Swern Oxidation | -CHO (Aldehyde) |

Advanced Functionalization Techniques for Aldehyde Incorporation

The introduction of a carbaldehyde group onto the 5-methyl-1,3,4-thiadiazole core at the 2-position requires specific and advanced functionalization techniques. Two primary strategies are prominent: direct formylation of the pre-formed heterocyclic ring and the oxidation of a suitable precursor already attached at the C2 position.

Direct Formylation via Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, typically a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.org The electron-rich nature of the 1,3,4-thiadiazole ring makes it a suitable substrate for this electrophilic substitution. The mechanism involves the attack of the thiadiazole ring on the electrophilic Vilsmeier reagent, forming an iminium ion intermediate. Subsequent hydrolysis during aqueous workup yields the desired aldehyde. wikipedia.org While specific application to 5-methyl-1,3,4-thiadiazole is not extensively documented in readily available literature, the reaction is a standard procedure for analogous electron-rich heterocyclic systems. researchgate.net

Oxidation of C2-Substituted Precursors: An alternative and highly effective strategy involves the synthesis of a 5-methyl-1,3,4-thiadiazole derivative with a C2 substituent that can be readily oxidized to an aldehyde.

Oxidation of a 2-Methyl Group: A common precursor is 2,5-dimethyl-1,3,4-thiadiazole. The targeted oxidation of the methyl group at the C2 position can be achieved using selenium dioxide (SeO₂). This classic method, known as the Riley Oxidation, is particularly effective for the conversion of active methyl groups on heterocyclic rings directly to the corresponding carbaldehydes. nih.govtandfonline.com The reaction is typically performed by heating the substrate with a stoichiometric amount of SeO₂ in a solvent like dioxane. tandfonline.com

Oxidation of a 2-Hydroxymethyl Group: Another viable route is the oxidation of a primary alcohol precursor, such as (5-methyl-1,3,4-thiadiazol-2-yl)methanol. This intermediate can be oxidized to the aldehyde using a variety of modern, mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents like pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions are suitable for this transformation.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to reduce environmental impact, improve safety, and enhance efficiency. These principles are applicable to the formation of the core 1,3,4-thiadiazole ring, which is a precursor to the target aldehyde.

Catalyst-Free and Solvent-Free Methodologies

A key objective of green chemistry is the reduction or elimination of volatile organic solvents and heavy metal catalysts. For the synthesis of 1,3,4-thiadiazole derivatives, solvent-free "grinding" methods have been developed. These reactions can proceed by physically grinding the solid reactants, such as a thiosemicarbazide and a carboxylic acid derivative, together, sometimes with a solid support, to initiate the cyclization reaction. This approach minimizes waste and avoids the environmental and safety hazards associated with traditional solvents.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry for dramatically accelerating organic reactions. In the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, microwave-assisted methods offer significant advantages over conventional heating. nih.gov The reaction of thiosemicarbazide with carboxylic acids in the presence of a dehydrating agent can be completed in minutes under microwave irradiation, compared to hours by conventional reflux. nih.gov This rapid, high-energy input leads to higher yields, cleaner reactions, and reduced energy consumption.

| Parameter | Conventional Heating Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | Hours to Days | Seconds to Minutes |

| Energy Consumption | High | Low |

| Reaction Yield | Moderate to Good | Good to Excellent |

| Solvent Use | Often requires high-boiling solvents | Can be adapted for solvent-free conditions |

Flow Chemistry Applications and Continuous Processing

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch synthesis, offering enhanced safety, scalability, and consistency. nih.govbohrium.com In a flow system, reagents are pumped through a network of tubes and reactors where they mix and react. bohrium.com This technology is particularly advantageous for handling hazardous reagents and managing exothermic reactions, as the small reactor volumes and high surface-area-to-volume ratio allow for superior temperature control. nih.gov

A continuous flow process has been developed for the synthesis of 1,2,4-thiadiazoles, which demonstrates the applicability of this technology to the broader class of thiadiazole heterocycles. nih.gov Such a process allows for the safe handling of potentially hazardous intermediates and reagents. By adapting this methodology, the cyclization step to form the 5-methyl-1,3,4-thiadiazole ring could be performed in a continuous reactor, improving safety and allowing for efficient, on-demand production. nih.gov

Total Synthesis Approaches and Retrosynthetic Analysis

A total synthesis of this compound can be planned using retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials.

The most common and direct disconnection for a 2,5-disubstituted-1,3,4-thiadiazole ring breaks the C-S and C-N bonds, leading back to two key building blocks: a thiosemicarbazide derivative and a carboxylic acid derivative (or its equivalent, like an acyl chloride or ester). sbq.org.br

For the target molecule, the retrosynthetic analysis proceeds as follows:

Target Molecule: this compound.

Disconnect 1 (Functional Group Interconversion): The aldehyde group is recognized as being derivable from a more stable precursor, such as a carboxylic acid ester (e.g., ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate). This ester can be reduced to the corresponding primary alcohol, which is then oxidized to the aldehyde.

Disconnect 2 (C-S/C-N bond cleavage): The thiadiazole ring of the ester intermediate is disconnected. This reveals two precursor fragments:

An acyl hydrazine derivative, specifically ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate.

A thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), which facilitates the cyclization and incorporation of the sulfur atom.

Chemical Reactivity, Transformation, and Derivatization of 5 Methyl 1,3,4 Thiadiazole 2 Carbaldehyde

Reactions Involving the Carbaldehyde Carbonyl Group

The carbonyl group of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde serves as a key site for a range of chemical modifications, leading to the synthesis of diverse molecular architectures. Its reactivity is characteristic of aromatic aldehydes, participating readily in nucleophilic additions and condensation reactions.

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the carbaldehyde group is a prime target for nucleophiles. This reactivity allows for the formation of a wide array of derivatives, including Schiff bases, imines, and other related compounds through condensation with various amine derivatives.

The reaction of this compound with primary amines under appropriate conditions, typically with acid or base catalysis, leads to the formation of Schiff bases, also known as imines or azomethines. ijpcbs.comresearchgate.netnanobioletters.com This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The general scheme for this reaction involves dissolving the thiadiazole derivative in a suitable solvent like glacial acetic acid, followed by the dropwise addition of the aromatic aldehyde solution with stirring and heating under reflux. lew.ro The resulting Schiff bases are often crystalline solids and can be purified by recrystallization. lew.ro

The formation of the imine bond is a cornerstone in the synthesis of various biologically active molecules. ijpcbs.comresearchgate.netnanobioletters.com The resulting Schiff bases containing the 1,3,4-thiadiazole (B1197879) moiety have been investigated for their potential antimicrobial and antitubercular activities. ijpcbs.comlew.ro The general structure of these compounds allows for the introduction of a wide variety of substituents through the choice of the primary amine, enabling the fine-tuning of their chemical and biological properties.

Table 1: Synthesis of Schiff Bases from 5-Amino-1,3,4-thiadiazole-2-thiol (B144363) and Various Carbonyl Compounds lew.ro

| Compound | Carbonyl Compound | Yield (%) | m.p. (°C) |

| 2a | Benzaldehyde | 62 | 110-112 |

| 2b | 4-Chlorobenzaldehyde | 55 | 125-127 |

| 2c | 4-Fluorobenzaldehyde | 59 | 108-110 |

| 2d | 4-Nitrobenzaldehyde | 68 | 140-142 |

| 2e | Acetophenone | 50 | 95-97 |

| 2f | 4-Chloroacetophenone | 48 | 118-120 |

| 2g | 4-Hydroxyacetophenone | 52 | 130-132 |

| 2h | 4-Aminoacetophenone | 55 | 145-147 |

| 2i | 4-(Dimethylamino)benzaldehyde | 72 | 150-152 |

| 2j | 2,4-Dichlorobenzaldehyde | 65 | 135-137 |

| 2k | 3,4,5-Trimethoxybenzaldehyde | 60 | 128-130 |

| 2l | 2-Nitrobenzaldehyde | 58 | 115-117 |

| 2m | 2-Fluorobenzaldehyde | 54 | 105-107 |

Note: This table represents the synthesis of Schiff bases from an amino-thiadiazole reacting with various aldehydes, illustrating the general reactivity for the formation of the imine linkage.

Similar to the reaction with primary amines, this compound is expected to react with hydrazine (B178648) and its derivatives (such as phenylhydrazine), hydroxylamine, and semicarbazide (B1199961) to form the corresponding hydrazones, oximes, and semicarbazones, respectively. These reactions are standard carbonyl group transformations. For instance, the condensation of various aldehydes with thiosemicarbazide (B42300) leads to the formation of thiosemicarbazones, which are valuable intermediates in the synthesis of other heterocyclic systems like 1,3,4-thiadiazoles. nih.govmdpi.com

A study on a related compound, 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde, demonstrated that it readily undergoes condensation with different substituted benzoyl hydrazines to yield the corresponding hydrazone derivatives in good yields (60%–96%). ccspublishing.org.cn This suggests that this compound would exhibit similar reactivity. These reactions are typically carried out by refluxing the aldehyde and the hydrazine derivative in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid. nih.govnih.gov The resulting hydrazones are often stable, crystalline compounds that can be readily characterized. nih.gov

The addition of hydrogen cyanide (HCN) across the carbonyl double bond of this compound would lead to the formation of a cyanohydrin, specifically 2-hydroxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)acetonitrile. This reaction is a classic example of nucleophilic addition to a carbonyl group. jmchemsci.comresearchgate.netorientjchem.orgsbq.org.br The reaction is typically base-catalyzed, where the cyanide ion (CN⁻) acts as the nucleophile. orientjchem.orgsbq.org.br

Cyanohydrins are valuable synthetic intermediates. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing a pathway to α-hydroxy acids and β-amino alcohols, respectively. jmchemsci.comorientjchem.org While specific studies on the cyanohydrin formation from this compound are not prevalent in the searched literature, the general reactivity of aldehydes suggests that this reaction is feasible. jmchemsci.comresearchgate.netorientjchem.orgsbq.org.br The reaction of 1-naphthaldehyde (B104281) with aqueous potassium cyanide in the presence of sodium metabisulphite is a known method for cyanohydrin synthesis. chemshuttle.com

Carbonyl Condensation Reactions

The presence of an α-hydrogen is not a prerequisite for all condensation reactions of aldehydes. The Knoevenagel condensation, for instance, involves the reaction of an aldehyde with an active methylene (B1212753) compound.

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction where an aldehyde or ketone reacts with an active methylene compound in the presence of a basic catalyst. orientjchem.orgsphinxsai.comresearchgate.netdamascusuniversity.edu.sy this compound, lacking α-hydrogens, is an ideal substrate for this type of reaction. Active methylene compounds such as malononitrile (B47326), ethyl cyanoacetate, and diethyl malonate can be used as nucleophiles. nih.govnih.govgoogle.comorganic-chemistry.org

The reaction is typically catalyzed by a weak base like piperidine (B6355638), pyridine, or even urea (B33335) under microwave irradiation. ijpcbs.comorientjchem.orgnih.gov The products of the Knoevenagel condensation are α,β-unsaturated compounds, which are themselves important synthetic intermediates. orientjchem.org For example, the reaction of various aldehydes with malononitrile in the presence of a urea catalyst under solvent-free microwave conditions has been shown to be highly efficient, yielding the corresponding olefinic products in good yields. ijpcbs.com Given the reactivity of heterocyclic aldehydes in such transformations, it is expected that this compound would readily participate in Knoevenagel condensations. ijpcbs.comsphinxsai.com

Aldol (B89426) Condensation Variants and Cross-Aldol Reactions

The aldehyde functional group in this compound is susceptible to aldol-type reactions, particularly variants like the Claisen-Schmidt condensation. In this reaction, the heteroaromatic aldehyde, which lacks α-hydrogens, condenses with an enolizable ketone or aldehyde in the presence of a base (like sodium hydroxide) or acid catalyst. This reaction is a classic method for the formation of α,β-unsaturated ketones, also known as chalcones.

For instance, the reaction of this compound with a ketone such as acetone (B3395972) would be expected to proceed via a Claisen-Schmidt pathway to yield a β-hydroxy ketone intermediate, which readily dehydrates to form the corresponding α,β-unsaturated ketone. Cross-aldol reactions with other aromatic or heteroaromatic aldehydes are also feasible, leading to a variety of conjugated systems. The Claisen-Schmidt condensation is particularly well-suited for aromatic aldehydes that cannot enolize, thereby preventing self-condensation and favoring the cross-condensation product. wikipedia.org

Table 1: Expected Products from Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 (Enolizable) | Expected Product |

|---|---|---|

| This compound | Acetone | 4-(5-methyl-1,3,4-thiadiazol-2-yl)but-3-en-2-one |

Reduction Reactions to Primary Alcohols and Amines

The aldehyde group of this compound can be readily reduced to a primary alcohol or converted to a primary amine.

Reduction to Primary Alcohol: The reduction to the corresponding primary alcohol, (5-methyl-1,3,4-thiadiazol-2-yl)methanol, is typically achieved using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this transformation due to its selectivity for aldehydes and ketones. masterorganicchemistry.commasterorganicchemistry.com The reaction is generally carried out in a protic solvent like methanol (B129727) or ethanol at room temperature. The hydride from the borohydride attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide yields the primary alcohol.

Reduction to Primary Amine: Conversion of the aldehyde to a primary amine, (5-methyl-1,3,4-thiadiazol-2-yl)methanamine, can be accomplished through reductive amination. This process involves the initial formation of an imine by reacting the aldehyde with ammonia (B1221849) or an ammonia source, followed by in-situ reduction. A common method involves a stepwise procedure where the imine is formed and then reduced with a reducing agent like sodium borohydride. organic-chemistry.org

Table 2: Reduction Products of this compound

| Reaction Type | Reagent(s) | Product Name |

|---|---|---|

| Aldehyde Reduction | Sodium Borohydride (NaBH₄) | (5-methyl-1,3,4-thiadiazol-2-yl)methanol |

Oxidation Reactions to Carboxylic Acids

The aldehyde functional group can be oxidized to a carboxylic acid, yielding 5-methyl-1,3,4-thiadiazole-2-carboxylic acid. Various oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the presence of other sensitive functional groups. Mild oxidizing agents are generally preferred to avoid degradation of the heterocyclic ring. Reagents such as potassium permanganate (B83412) (KMnO₄) under controlled conditions, or pyridinium (B92312) chlorochromate (PCC) followed by an oxidative workup, are commonly used for the oxidation of aldehydes to carboxylic acids. organic-chemistry.org A recently developed method utilizes potassium tert-butoxide as an oxygen source for the chemoselective oxidation of aromatic and heteroaromatic aldehydes. rsc.org

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

The aldehyde group provides a key handle for carbon-carbon double bond formation through olefination reactions like the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.

Wittig Reaction: The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to form an alkene. This reaction is a versatile method for introducing a variety of substituents via the ylide. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. tandfonline.com

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. This reaction typically provides excellent stereoselectivity, favoring the formation of (E)-alkenes. publish.csiro.au For instance, reacting this compound with a stabilized phosphonate like triethyl phosphonoacetate in the presence of a base (e.g., NaH, NaOMe) would be expected to yield the corresponding (E)-α,β-unsaturated ester. researchgate.net

Table 3: Olefination Products of this compound

| Reaction | Reagent | Expected Product |

|---|---|---|

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 2-ethenyl-5-methyl-1,3,4-thiadiazole |

Cycloaddition Reactions Involving the Aldehyde Moiety

While the 1,3,4-thiadiazole ring itself can participate in certain cycloaddition reactions, the aldehyde moiety can also act as a component in such transformations, although this is less common. The carbonyl group can, in principle, act as a dienophile in a hetero-Diels-Alder reaction, or the double bond of an α,β-unsaturated derivative (formed via an aldol or Wittig reaction) could participate as a dienophile. However, specific examples of this compound directly participating in cycloaddition reactions via its aldehyde group are not widely reported. More commonly, the thiadiazole ring itself is involved in 1,3-dipolar cycloadditions. nih.govnih.gov

Reactivity of the 1,3,4-Thiadiazole Ring System

Nucleophilic Attack on the Ring System and Ring-Opening Pathways

The 1,3,4-thiadiazole ring is characterized by its high aromaticity and electron-deficient nature. mdpi.com This deficiency is a result of the electron-withdrawing effect of the two nitrogen atoms, which imparts a low electron density to the carbon atoms of the nucleus. nih.gov Consequently, the ring is relatively inert toward electrophilic substitution but is susceptible to nucleophilic attack, particularly at the C2 and C5 positions. mdpi.comresearchgate.net

Rearrangement Reactions and Ring Transformations

Heterocyclic systems, including 1,3,4-thiadiazoles, can undergo various rearrangement and transformation reactions, often leading to isomeric heterocyclic structures. A notable example is the Dimroth rearrangement, which involves the translocation of heteroatoms within a heterocyclic system, typically through a ring-opening and subsequent re-closure mechanism. researchgate.netwikipedia.org This rearrangement is a known phenomenon in nitrogen-containing heterocycles and can be catalyzed by acids, bases, or heat. nih.gov

In systems related to thiadiazoles, the Dimroth rearrangement can facilitate the interconversion between different heterocyclic cores. For instance, it has been reported that 1,2,4-triazole (B32235) systems can be rearranged under the action of bases to form the 1,3,4-thiadiazole system. researchgate.net This suggests that derivatives of this compound could potentially undergo transformation into isomeric triazole structures or other heterocyclic systems under appropriate conditions, providing a pathway to increase molecular diversity from a single scaffold.

Functionalization of the Methyl Group at Position 5 (Theoretical and Practical Aspects)

The methyl group at the C5 position of the thiadiazole ring, while generally stable, offers a site for chemical modification to introduce further diversity into the molecular structure. Its reactivity is considered analogous to that of a methyl group on a picoline ring, making it amenable to reactions such as halogenation and oxidation.

Halogenation and Subsequent Substitution Reactions

The methyl group at C5 can be converted into a halomethyl group, such as 5-(chloromethyl)-1,3,4-thiadiazole, which serves as a key intermediate for further functionalization. farmaciajournal.com This halogenated intermediate is highly reactive towards nucleophilic substitution, allowing for the introduction of a wide array of functional groups at this position. This two-step process of halogenation followed by substitution is a powerful strategy for elaborating the core thiadiazole structure.

Table 1: Examples of Nucleophilic Substitution on 5-(Halomethyl)-1,3,4-thiadiazole Derivatives

| Nucleophile (Nu-H) | Reagent/Conditions | Resulting Functional Group at C5 |

| Alcohols (R-OH) | Base (e.g., NaH, K₂CO₃) | Alkoxymethyl (-CH₂OR) |

| Thiols (R-SH) | Base (e.g., NaH, Et₃N) | Alkylthiomethyl (-CH₂SR) |

| Amines (R₂NH) | Base (e.g., K₂CO₃, Et₃N) | Aminomethyl (-CH₂NR₂) |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | Azidomethyl (-CH₂N₃) |

| Cyanide (CN⁻) | Sodium or Potassium Cyanide | Cyanomethyl (-CH₂CN) |

| Hexamethylenetetramine | Chloroform | Quaternary ammonium (B1175870) salt |

Oxidation at the Methyl Group to Carboxyl or Hydroxyl Functionalities

The C5-methyl group can be oxidized to introduce oxygen-containing functionalities, such as hydroxyl or carboxyl groups. A practical route to the corresponding aldehyde, this compound, involves the Sommelet reaction. farmaciajournal.com This reaction proceeds via the 5-(chloromethyl) intermediate, which is treated with hexamethylenetetramine to form a quaternary salt. Subsequent hydrolysis of this salt yields the desired 5-formyl-1,3,4-thiadiazole derivative. farmaciajournal.com

Further transformations of these oxidized functionalities are theoretically and practically feasible. The 5-carbaldehyde group can be oxidized to a 5-carboxylic acid derivative using standard oxidizing agents. mdpi.comresearchgate.net Conversely, the carbaldehyde can be reduced to a 5-(hydroxymethyl) group using reducing agents like sodium borohydride. mdpi.com These transformations provide access to key functional groups that can be used for further derivatization, such as ester or amide formation from the carboxylic acid.

Table 2: Oxidative and Reductive Transformations of the C5-Methyl Group

| Starting Group | Reagents/Reaction | Product Group |

| -CH₃ | 1. Halogenation (e.g., NCS) 2. Hexamethylenetetramine, then H₂O/Acid (Sommelet Reaction) | -CHO (Carbaldehyde) |

| -CHO | Oxidizing agent (e.g., KMnO₄, PCC) | -COOH (Carboxylic Acid) |

| -CHO | Reducing agent (e.g., NaBH₄) | -CH₂OH (Hydroxymethyl) |

| -COOH | Esterification (R-OH, Acid catalyst) | -COOR (Ester) |

Development of Diverse Chemical Libraries Based on this compound

The principles of combinatorial chemistry aim to rapidly synthesize large numbers of compounds in a single process, creating "libraries" that can be screened for biological activity. wikipedia.org this compound is an ideal starting scaffold for the construction of such libraries due to the versatile reactivity of its aldehyde functional group.

Parallel Synthesis and Combinatorial Chemistry Approaches

Parallel synthesis allows for the simultaneous creation of a large number of individual, pure compounds in an automated or semi-automated fashion. The aldehyde group at the C2 position of this compound is a key handle for diversification in this approach. A multitude of well-established chemical transformations can be applied to this group to generate a diverse set of derivatives. acs.org

Key diversification reactions include:

Reductive Amination: Reaction with a library of primary or secondary amines followed by reduction (e.g., with sodium triacetoxyborohydride) yields a diverse set of secondary and tertiary amine derivatives.

Condensation Reactions: The aldehyde can be condensed with various nucleophiles such as hydrazines, hydroxylamines, and semicarbazides to form hydrazones, oximes, and semicarbazones, respectively.

Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with phosphorus ylides allows for the extension of the carbon chain and the introduction of double bonds with various substituents.

Multicomponent Reactions: The aldehyde can serve as a key component in powerful one-pot multicomponent reactions, such as the Ugi four-component reaction, which can generate complex, drug-like molecules with high efficiency and diversity. mdpi.com

By employing these methods in a parallel format, extensive chemical libraries can be constructed around the 5-methyl-1,3,4-thiadiazole core, enabling the exploration of a broad chemical space for drug discovery and other applications.

Table 3: Library Diversification via Reactions of the 2-Carbaldehyde Group

| Reaction Type | Reactant Library | Resulting Structure |

| Reductive Amination | Primary/Secondary Amines (R¹R²NH) | -CH₂-NR¹R² |

| Wittig Reaction | Phosphorus Ylides (Ph₃P=CHR) | -CH=CHR |

| Knoevenagel Condensation | Active Methylene Compounds (Z-CH₂-Z') | -CH=C(Z)(Z') |

| Hydrazone Formation | Hydrazines/Hydrazides (R-NHNH₂) | -CH=N-NHR |

| Ugi Reaction | Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide Derivatives |

Diversity-Oriented Synthesis (DOS) Strategies

Diversity-oriented synthesis (DOS) is a powerful strategy in medicinal chemistry aimed at the efficient generation of a wide array of structurally diverse molecules for biological screening. This compound serves as an exemplary starting scaffold for DOS. Its utility lies in the combination of a stable, aromatic 1,3,4-thiadiazole core, a known pharmacophore in numerous biologically active compounds, and a highly reactive carbaldehyde functional group that acts as a versatile handle for a multitude of chemical transformations. researchgate.netisres.orgresearchgate.net This allows for the systematic and rapid construction of large chemical libraries from a single, readily accessible precursor.

The primary driver for diversification using this scaffold is the aldehyde group, which can participate in a wide range of reactions to introduce points of molecular diversity. By reacting this compound with various sets of diverse reactants, chemists can explore the chemical space around the central thiadiazole nucleus to identify novel compounds with desired biological activities. nih.gov

Key synthetic strategies employed to generate molecular diversity from this aldehyde include:

Condensation Reactions: The aldehyde readily undergoes condensation with a variety of nucleophiles. Reactions with primary amines yield a library of Schiff bases (imines), while reactions with hydrazines and substituted hydrazines produce a diverse set of hydrazones. These reactions are typically high-yielding and can be performed with a vast commercial inventory of amine and hydrazine building blocks, making them ideal for library synthesis.

Reductive Amination: Following the formation of imines, a subsequent reduction step can generate a library of secondary amines. This two-step, one-pot procedure is a robust method for creating more flexible analogues compared to the rigid imines.

Knoevenagel and Related Condensations: Reaction with active methylene compounds, such as malononitrile or ethyl cyanoacetate, under basic conditions leads to the formation of new carbon-carbon double bonds, appending a variety of functional groups to the scaffold.

Multi-component Reactions (MCRs): The aldehyde is an excellent substrate for MCRs, which allow for the combination of three or more reactants in a single synthetic operation to generate complex molecules with high efficiency. For instance, in a Ugi-type reaction, the aldehyde can be combined with an amine, an isocyanide, and a carboxylic acid to rapidly produce a library of complex α-acylamino carboxamides, with four points of diversity.

The application of these strategies enables the creation of extensive compound libraries where substituents around the 5-methyl-1,3,4-thiadiazole core are systematically varied.

Table 1: Key Reactions in DOS Strategies for this compound

| Reaction Type | Generic Reactant(s) | General Product Structure | Points of Diversity Introduced |

| Schiff Base Formation | Primary Amines (R-NH₂) | R group from the amine | |

| Hydrazone Formation | Hydrazines (R-NH-NH₂) | R group from the hydrazine | |

| Knoevenagel Condensation | Active Methylene Compounds (e.g., CH₂(CN)₂) | Groups attached to the methylene carbon | |

| Wittig Reaction | Phosphorus Ylides (Ph₃P=CHR) | R group from the ylide | |

| Ugi Four-Component Reaction | Amine (R¹-NH₂), Isocyanide (R²-NC), Carboxylic Acid (R³-COOH) | R¹, R², and R³ groups |

Detailed research findings have demonstrated the feasibility of these transformations on various heterocyclic aldehydes. The 1,3,4-thiadiazole ring is known for its high aromatic character and in vivo stability, making the resulting derivatives attractive for pharmaceutical development. nih.gov The mesoionic nature of the 1,3,4-thiadiazole ring allows its derivatives to cross cellular membranes and interact with biological targets. nih.gov By generating large libraries based on the this compound scaffold, researchers can effectively perform structure-activity relationship (SAR) studies to optimize compounds for specific therapeutic targets.

Biological Activities and Pharmacological Potential of 5 Methyl 1,3,4 Thiadiazole 2 Carbaldehyde Derivatives

Antimicrobial and Antibacterial Efficacy Studies

The 1,3,4-thiadiazole (B1197879) nucleus is a key component in several clinically important compounds and serves as a versatile scaffold for the development of new therapeutic agents. mdpi.comnih.gov Derivatives of 5-methyl-1,3,4-thiadiazole have demonstrated significant antibacterial properties, showing promise in addressing the growing challenge of antibiotic resistance.

Research has shown that derivatives of 5-methyl-1,3,4-thiadiazole exhibit a wide range of antibacterial activities. For instance, 5-Methyl-1,3,4-thiadiazol-2-amine has been screened for its antimicrobial effects against several bacterial species. Studies indicate this compound demonstrates moderate antibacterial properties against Bacillus subtilis and is also active against Escherichia coli and Staphylococcus aureus.

Furthermore, novel hybrid compounds incorporating the 1,3,4-thiadiazole moiety have shown potent activity. Certain 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives were found to be effective antibacterial agents against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with some compounds showing inhibition zones comparable to the standard drug ciprofloxacin. However, their efficacy against the Gram-negative bacterium Escherichia coli was noted to be limited. Similarly, a series of 5-aryl-2-amino-1,3,4-thiadiazole derivatives demonstrated good antibacterial activity against both Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria.

The following table summarizes the antibacterial activity of selected 1,3,4-thiadiazole derivatives:

Table 1: Antibacterial Spectrum of 1,3,4-Thiadiazole Derivatives| Compound/Derivative Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

|---|---|---|---|

| 5-Methyl-1,3,4-thiadiazol-2-amine | Bacillus subtilis (moderate), Staphylococcus aureus | Escherichia coli | |

| 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamides | Staphylococcus aureus, Bacillus subtilis (high activity) | Escherichia coli (ineffective) | |

| 5-aryl-2-amino-1,3,4-thiadiazoles | Staphylococcus aureus, Enterococcus faecalis (good activity) | Escherichia coli, Klebsiella pneumoniae (good activity) | |

| Tris-2,5-disubstituted 1,3,4-thiadiazoles | Streptococcus pneumoniae, Bacillus subtilis, Staphylococcus aureus | Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae | nih.gov |

The antibacterial effects of 1,3,4-thiadiazole derivatives are attributed to several mechanisms of action. One of the primary targets is bacterial DNA gyrase, an essential enzyme for DNA replication.

DNA Gyrase and Topoisomerase IV Inhibition : Certain thiourea (B124793) derivatives incorporating a 1,3,4-thiadiazole moiety have been identified as potent inhibitors of the E. coli DNA gyrase B subunit and, to a lesser extent, topoisomerase IV. nih.govresearchgate.net These enzymes are crucial for managing DNA supercoiling during replication, and their inhibition leads to bacterial cell death. Specifically, 2-hydroxyalkyl-1,3,4-thiadiazole derivatives have been patented as inhibitors of the DNA gyrase-GyrB subunit and/or the topoisomerase IV-ParE subunit, highlighting their potential against antibiotic-resistant bacteria. nih.gov

DNA Interaction and Cleavage : The mesoionic nature of the 1,3,4-thiadiazole ring allows it to easily cross cellular membranes and interact with biological targets like DNA. nih.gov Studies involving UV-vis spectroscopy have shown that these derivatives can bind to calf thymus DNA (CT-DNA), suggesting that their mechanism of action may involve interference with DNA replication and function. rsc.orgrsc.org

Efflux Pump Modulation : While not extensively detailed for 5-methyl-1,3,4-thiadiazole-2-carbaldehyde derivatives specifically, other 1,3,4-thiadiazole compounds have been investigated for their ability to inhibit efflux pumps, which are a significant cause of multi-drug resistance in bacteria.

Bacterial biofilms represent a major challenge in treating infections due to their inherent resistance to conventional antibiotics. Derivatives of 1,3,4-thiadiazole have emerged as promising agents that can interfere with biofilm formation. Studies on novel nih.govresearchgate.netacs.orgthiadiazole[3,2-a]pyrimidin-5-ones have demonstrated their ability to both inhibit the initial formation of biofilms and disperse pre-formed, mature biofilms of relevant Gram-positive and Gram-negative pathogens.

One study found that certain derivatives could inhibit biofilm formation by 20% to 33% at sub-MIC concentrations. More potent compounds demonstrated significant anti-biofilm activity with BIC₅₀ values (the concentration causing 50% inhibition of biofilm formation) ranging from 6.1 to 14.4 µg/mL against various bacterial strains, excluding E. faecalis. Furthermore, these compounds also showed remarkable dispersal activity against established biofilms of both bacteria and the fungus Candida albicans.

Table 2: Anti-Biofilm Activity of nih.govresearchgate.netacs.orgThiadiazole[3,2-a]pyrimidin-5-one Derivatives

| Compound | Bacterial Strain | Biofilm Inhibition (BIC₅₀) | Biofilm Dispersal |

|---|---|---|---|

| 8f | S. aureus ATCC 25923 | 7.6 µg/mL (21.3 µM) | - |

| 8j | S. aureus, E. faecalis, P. aeruginosa, E. coli | 6.1 - 14.4 µg/mL | Yes, BIC₅₀ 17-40 µg/mL |

| 8k | E. faecalis ATCC 29212 | 6.4 µg/mL (22.6 µM) | - |

Studies on Multi-Drug Resistant (MDR) Bacterial Strains

The rise of multi-drug resistant (MDR) bacteria necessitates the development of novel antimicrobial agents. Research into 1,3,4-thiadiazole derivatives has shown their potential in this critical area.

In one study, newly synthesized 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives were tested against several pathogenic MDR bacteria. The results, obtained using the agar (B569324) well diffusion method, indicated that these compounds were effective antibacterial agents against the tested strains, with the notable exception of Escherichia coli. This highlights a degree of selectivity in their action against MDR pathogens.

Another investigation focused on novel 1,3,4-thiadiazole derivatives containing an imine group. These compounds were evaluated for their antibacterial activity against two Gram-positive MDR strains (Staphylococcus aureus, Enterococcus faecalis) and two Gram-negative MDR strains (Escherichia coli, Klebsiella pneumoniae). Several of the synthesized compounds were found to exhibit good antibacterial activity against these challenging bacterial strains, underscoring the promise of the 1,3,4-thiadiazole scaffold in developing treatments for infections caused by MDR bacteria.

Antifungal Properties

In addition to their antibacterial effects, derivatives of 5-methyl-1,3,4-thiadiazole are potent antifungal agents, showing efficacy against a variety of pathogenic fungi. The structural similarity of the thiadiazole ring to the azole group, a cornerstone of antifungal therapy, may contribute to its biological activity.

Extensive research has been conducted on the antifungal properties of 5-methyl-1,3,4-thiadiazole derivatives, particularly against clinically relevant yeasts and molds.

A notable example is the compound 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, referred to as C1. This derivative has proven to be a potent antifungal agent against various Candida species, including azole-resistant isolates, as well as molds. nih.gov The minimum inhibitory concentration (MIC₁₀₀) values for this compound range from 8 to 96 μg/ml, and it exhibits fungicidal activity. nih.gov Studies on 5-Methyl-1,3,4-thiadiazol-2-amine have also confirmed its activity against Candida albicans and Aspergillus niger.

The primary mechanism of antifungal action for the C1 compound involves the disruption of cell wall biogenesis. nih.gov This interference leads to several detrimental effects on the fungal cell, including:

Loss of characteristic cell shape and formation of giant cells. nih.gov

Leakage of protoplast material due to an inability to withstand internal turgor pressure. nih.gov

Disturbances in the distribution and polymerization of essential cell wall components like chitin (B13524) and β(1→3) glucan. nih.gov Importantly, this mechanism does not affect the ergosterol (B1671047) content in the fungal cell membrane, distinguishing it from azole antifungals. nih.gov

Other studies on 2-amino-1,3,4-thiadiazole (B1665364) derivatives have shown significant activity against Aspergillus fumigatus and Geotrichum candidum, with MIC values ranging from 8 to 31.25 μg/mL. nih.gov While specific studies on this compound derivatives against Cryptococcus neoformans are less common in the reviewed literature, the broad-spectrum activity of the 1,3,4-thiadiazole class suggests potential efficacy that warrants further investigation. nih.gov

Table 3: Antifungal Activity of 5-Methyl-1,3,4-Thiadiazole Derivatives

| Compound | Fungal Species | Activity (MIC) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1) | Candida spp. (including azole-resistant), Molds (Aspergillus, Trichophyton) | 8 - 96 µg/mL (MIC₁₀₀) | Disruption of cell wall biogenesis | nih.gov |

| 5-Methyl-1,3,4-thiadiazol-2-amine | Candida albicans, Aspergillus niger, Candida krusei | Active | Not specified | |

| Tris-2,5-disubstituted 1,3,4-thiadiazoles | Aspergillus fumigatus, Candida albicans, Geotrichum candidum | 8 - 31.25 µg/mL | Not specified | nih.gov |

Proposed Antifungal Mechanisms

The antifungal activity of derivatives based on the 1,3,4-thiadiazole scaffold is a subject of ongoing research, with mechanisms that can vary depending on the specific substitutions on the heterocyclic ring. For certain derivatives, the primary mode of action does not involve the common pathway of ergosterol biosynthesis inhibition.

One notable derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, has been identified as a potent antifungal agent against various Candida species, including azole-resistant strains, and molds. nih.gov Investigations into its mechanism revealed that this compound does not affect the ergosterol content in Candida cells. nih.gov Instead, its antifungal action is attributed to the disruption of cell wall biogenesis. nih.gov Fungal cells treated with this compound exhibit a loss of their characteristic shape, an increase in size leading to the formation of giant cells, and flocculation. nih.gov

The compromised cell wall integrity results in an inability to withstand internal turgor pressure, leading to the leakage of protoplasmic material and reduced osmotic resistance. nih.gov Further evidence of cell wall disruption includes the formation of buds that are not properly covered with chitin and observable disturbances in the chitin septum in the neck region of budding cells. nih.gov Spectroscopic analysis of treated C. albicans cell walls indicated weakened molecular interactions between β(1→3) glucans and β(1→6) glucans, which are critical for maintaining cell wall integrity. nih.gov This disruption of the primary structural components of the fungal cell wall is the proposed mechanism for its antifungal effect. nih.gov

Anticancer and Cytotoxic Activities

The 1,3,4-thiadiazole ring is a prominent pharmacophore in the design of novel anticancer agents. mdpi.comnih.gov Its structural similarity to pyrimidine (B1678525) allows derivatives to potentially interfere with DNA replication processes, and its mesoionic character facilitates the crossing of biological membranes to interact with intracellular targets. nih.gov Derivatives of this compound are part of this broader class of compounds that have demonstrated significant cytotoxic effects against a range of cancer cell lines through various mechanisms.

A wide array of 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against numerous human cancer cell lines. These studies consistently demonstrate that the antiproliferative potency is highly dependent on the nature of the substituents attached to the thiadiazole core. mdpi.com

For instance, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds showed a broad range of activity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, with IC₅₀ values ranging from 2.32 to 91.00 µg/mL. mdpi.com Certain derivatives featuring substituted piperazine (B1678402) and benzyl (B1604629) piperidine (B6355638) moieties displayed the highest potency, with some compounds exhibiting stronger cytotoxicity than the reference drug 5-Fluorouracil (5-FU). mdpi.com Another study highlighted a series of 1,3,4-thiadiazole derivatives with IC₅₀ values ranging from 1.62 to 10.21 μM against a panel of seven cancer cell lines, with one compound in particular showing high potency across all tested lines. nih.gov The introduction of a piperazine ring through an acetamide (B32628) linker has been noted as being advantageous for the antiproliferative activity of these compounds. nih.gov

| Compound Series/Derivative | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives (e.g., 4e, 4i) | MCF-7 (Breast) | 2.32 - 5.72 µg/mL | mdpi.com |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives (e.g., 4e, 4b, 4i) | HepG2 (Liver) | 3.13 - 6.51 µg/mL | mdpi.com |

| Thiadiazole-honokiol derivatives (e.g., 8a) | A549 (Lung), MDA-MB-231 (Breast) & others | 1.62 - 4.61 µM | nih.gov |

| N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide derivatives (e.g., 6b, 19) | MCF-7 (Breast) | <10 µM | nih.gov |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) | HepG-2 (Liver) | 8.03 ± 0.5 µM | nih.gov |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) | A-549 (Lung) | 4.37 ± 0.7 µM | nih.gov |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (Colon) | 2.44 µM | mdpi.com |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 (Breast) | 23.29 µM | mdpi.com |

A primary mechanism by which 1,3,4-thiadiazole derivatives exert their anticancer effects is through the induction of programmed cell death. Studies have shown that these compounds can trigger both apoptosis and necrosis in cancer cells. nih.govrsc.org

For example, in MCF-7 breast cancer cells, certain derivatives were found to significantly increase the population of cells in early apoptosis and necrosis. nih.govrsc.orgsemanticscholar.org The cytotoxic effect of specific 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives was attributed to their ability to induce apoptotic cell death, as evidenced by a significant increase in the Bax/Bcl-2 ratio and caspase 9 levels in treated HepG2 and MCF-7 cells. mdpi.comscispace.com Similarly, other synthesized 1,3,4-thiadiazole derivatives were shown to increase the proportion of apoptotic cells by up to 4.65-fold compared to untreated cells. mdpi.com While some compounds primarily induce apoptosis, others have been shown to increase the percentage of necrotic cells, suggesting that the cell death pathway can be dependent on the specific chemical structure of the derivative. nih.govrsc.orgsemanticscholar.org

Disruption of the normal cell cycle is another key strategy through which 1,3,4-thiadiazole derivatives inhibit tumor growth. researchgate.net These compounds have been shown to cause cell cycle arrest at various phases, including G2/M, S, and sub-G1, preventing cancer cells from proceeding through division. mdpi.comnih.govnih.gov

One derivative was found to arrest breast cancer cells at the G2/M phase, while another significantly increased the percentage of cells in the sub-G1 phase, which is indicative of apoptosis or necrosis. nih.govrsc.org Further studies on 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives revealed that treatment induced cell cycle arrest at the S and G2/M phases in HepG2 and MCF-7 cells, respectively. mdpi.comscispace.com This ability to interfere with DNA replication and cell division underscores their therapeutic potential. nih.gov

| Compound/Derivative | Cell Line | Effect | Reference |

|---|---|---|---|

| Derivative 19 | MCF-7 (Breast) | Arrest at G2/M phase | nih.govrsc.org |

| Derivative 6b | MCF-7 (Breast) | Increase in sub-G1 phase | nih.govrsc.org |

| Derivative 4e | HepG2 (Liver) | Arrest at S phase | mdpi.comscispace.com |

| Derivative 4i | MCF-7 (Breast) | Arrest at G2/M phase | mdpi.comscispace.com |

The anticancer activity of 1,3,4-thiadiazole derivatives is linked to their interaction with specific molecular targets crucial for cancer cell survival and proliferation. While research is ongoing, several key targets have been identified or proposed.

Some of the most promising targets include protein kinases, which are often dysregulated in cancer. For example, molecular docking studies have suggested that certain 1,3,4-thiadiazole derivatives may act as inhibitors of cyclin-dependent kinase 1 (CDK1), a key regulator of the G2/M cell cycle checkpoint. nih.govrsc.orgsemanticscholar.org Other research has focused on the c-Jun N-terminal kinases (JNKs), where thiadiazole derivatives have been developed as allosteric, substrate-competitive inhibitors. nih.gov

Additionally, the microtubule network, essential for mitosis, is a validated target. Analogs of combretastatin (B1194345) A-4, where the central olefin group was replaced with a 1,2,3-thiadiazole (B1210528) ring, were shown to inhibit tubulin polymerization and arrest the cell cycle in the G2/M phase. nih.gov Heat shock protein 90 (Hsp90), a molecular chaperone vital for the stability of many oncoproteins, has also been identified as a target for some 1,2,3-thiadiazole derivatives. nih.gov

The therapeutic potential of 1,3,4-thiadiazole derivatives is ultimately validated through a combination of in vitro and in vivo studies. Following promising results from in vitro cytotoxicity and mechanistic assays, lead compounds are often advanced to evaluation in animal models.

For instance, a radioactive tracing study of a potent 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative demonstrated its ability to target sarcoma cells in a tumor-bearing mouse model, confirming its potential for in vivo applications. mdpi.comscispace.com In another study, 1,2,3-thiadiazole derivatives designed as tubulin inhibitors were shown to significantly reduce tumor growth in a mouse S180 sarcoma model, with an inhibition rate comparable or even superior to the reference compound. nih.gov These in vivo evaluations are critical for establishing the preclinical efficacy and pharmacokinetic properties of these promising anticancer agents.

Anti-inflammatory and Analgesic Effects

The search for novel anti-inflammatory and analgesic agents with improved efficacy and better safety profiles is a continuous effort in drug discovery. Derivatives of 1,3,4-thiadiazole have emerged as a promising class of compounds in this area. nih.govthaiscience.infonih.gov

A primary mechanism for the anti-inflammatory action of many drugs is the inhibition of enzymes involved in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX). Certain 1,3,4-thiadiazole derivatives have been identified as potent dual inhibitors of COX-2 and 15-LOX. nih.gov For instance, a series of 1,3,4-thiadiazole-thiazolidinone hybrids were investigated for their ability to inhibit these enzymes. The study revealed that the nature of the substituent at the 5th position of the thiazolidinone ring influences the inhibitory activity; smaller substituents favor 15-LOX binding, while bulkier groups enhance COX-2 inhibition. nih.gov

Research on related thiazole (B1198619) hybrids has further elucidated this dual inhibitory potential. Thymol-3,4-disubstituted thiazole hybrids, for example, displayed potent in vitro inhibitory activity against both COX-2 and 5-LOX. researchgate.netsemanticscholar.org The structure-activity relationship studies indicated that the presence of specific aryl groups on the thiazole ring is crucial for this dual action. semanticscholar.orgnih.gov Furthermore, some indole-benzimidazole[2,1-b]thiazole derivatives have been shown to effectively inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced cellular models. rsc.org

| Compound Class | Specific Derivative Example | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|---|

| 1,3,4-Thiadiazole-Thiazolidinone Hybrid | Compound 4q | COX-2 | 0.1 µM | nih.gov |

| 1,3,4-Thiadiazole-Thiazolidinone Hybrid | Compound 3a | 15-LOX | 2.74 µM | nih.gov |

| Thymol-Thiazole Hybrid | Compound 6b | COX-2 | 0.037 µM | researchgate.netsemanticscholar.org |

| Thymol-Thiazole Hybrid | Compound 6f | COX-2 | 0.039 µM | researchgate.netsemanticscholar.org |

| Thymol-Thiazole Hybrid | Compound series 6a-l | 5-LOX | Higher than Quercetin | researchgate.netsemanticscholar.org |

The efficacy of 5-methyl-1,3,4-thiadiazole derivatives has been validated in various animal models of inflammation and pain. The carrageenan-induced rat paw edema model is a standard method for evaluating acute anti-inflammatory activity. Several studies have shown that newly synthesized 1,3,4-thiadiazole derivatives exhibit significant and dose-dependent reductions in paw edema, with some compounds showing activity comparable or superior to standard drugs like diclofenac (B195802) and indomethacin. nih.govijpsdronline.comnih.gov

Analgesic properties are often assessed using the acetic acid-induced writhing test or the tail-flick method. nih.govijpsdronline.com A series of novel 1,3,4-thiadiazoles demonstrated prominent analgesic effects in these models. ijpsdronline.com For instance, Schiff bases of 2,5-disubstituted-1,3,4-thiadiazoles were synthesized and tested, with one derivative, 5-(2-Mercaptophenyl)-2-{N-(4-methoxybenzylidene)-4-aminophenyl}-1,3,4-thiadiazole, showing a particularly strong analgesic and anti-inflammatory profile. thaiscience.info Importantly, several active compounds were found to have a low incidence of gastric ulceration, a common side effect of traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govthaiscience.info

| Compound Series | In Vivo Model | Observed Effect | Reference |

|---|---|---|---|

| Novel 1,3,4-Thiadiazoles (3d, 3e) | Carrageenan-induced rat paw edema | Prominent and consistent anti-inflammatory activity | ijpsdronline.com |

| 2,6-diaryl-imidazo[2,1-b] ijpsdronline.comijpsdronline.comnih.govthiadiazoles (5c) | Carrageenan-induced rat paw edema | Better anti-inflammatory activity than diclofenac | nih.gov |

| 2,6-diaryl-imidazo[2,1-b] ijpsdronline.comijpsdronline.comnih.govthiadiazoles (5g, 5i, 5j) | Analgesic tests | Comparable antinociceptive activity to diclofenac | nih.gov |

| Schiff Base of 1,3,4-Thiadiazole (6f) | Analgesic and anti-inflammatory models | Superior analgesic and anti-inflammatory profile | thaiscience.info |

| (±)-2-[5-(1-adamantyl)-2-thioxo-1,3,4-thiadiazolin-3-yl]propionic acid (9) | Carrageenan-induced rat paw edema | Good dose-dependent anti-inflammatory activity | nih.gov |

Antiviral Potential

The 1,3,4-thiadiazole nucleus is a key component in the development of novel antiviral agents, demonstrating activity against a range of viruses by targeting essential viral enzymes and replication processes. nih.gov

Viral proteases and polymerases are critical for viral replication and are prime targets for antiviral drug design. Derivatives of the related thiazole scaffold have been investigated as inhibitors of SARS-CoV-2 main protease (COV Mpro), an enzyme essential for processing viral polyproteins. nih.gov Structural modifications of known inhibitors led to the development of thiazole-based analogs with significant inhibitory action against the viral protease. nih.gov

Furthermore, a large-scale screening of 2-amino-1,3,4-thiadiazole derivatives identified compounds with potent inhibitory activity against the Human Cytomegalovirus (HCMV) polymerase. In this study, numerous derivatives showed a high degree of enzyme inhibition, with some achieving 100% inhibition at the tested concentration, highlighting their potential as specific viral enzyme inhibitors. nih.gov

Beyond direct enzyme inhibition, 1,3,4-thiadiazole derivatives can disrupt viral replication through various mechanisms. Studies on Tobacco Mosaic Virus (TMV), a widespread plant virus, have shown that certain 1,3,4-thiadiazole-thioether derivatives exhibit excellent protective activity. mdpi.comnih.gov One potent compound, E2, was found to effectively inhibit the spread of TMV within the host plant. mdpi.comnih.gov Its mechanism involves inducing morphological changes in the leaf tissue, such as the tightening of mesophyll cells and closure of stomata, creating a defensive barrier against viral spread. nih.gov This compound also helped maintain chlorophyll (B73375) content and photosynthetic efficiency in infected leaves, protecting the host from damage. mdpi.comnih.gov

Derivatives of 2-amino-1,3,4-thiadiazole have also shown activity against human viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). nih.gov While many derivatives showed moderate anti-HIV activity compared to standard drugs, they represent a valuable scaffold for further chemical modification to enhance potency. nih.gov Structure-activity relationship studies suggest that the electronic properties of substituents on the thiadiazole ring significantly influence the antiviral potency. nih.gov

| Compound Class | Virus | Activity/Target | Key Finding | Reference |

|---|---|---|---|---|

| 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine (E2) | Tobacco Mosaic Virus (TMV) | Inhibition of viral spread | EC50 = 203.5 µg/mL; superior to ningnanmycin | mdpi.comnih.gov |

| 2-Amino-1,3,4-thiadiazole derivatives | Human Cytomegalovirus (HCMV) | HCMV Polymerase | Four derivatives exhibited 100% enzyme inhibition | nih.gov |